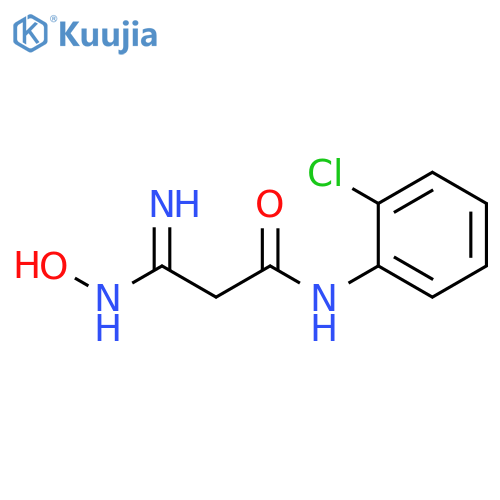

Cas no 733794-85-9 (N-(2-Chlorophenyl)-2-(N'-hydroxycarbamimidoyl)acetamide)

N-(2-Chlorophenyl)-2-(N'-hydroxycarbamimidoyl)acetamide 化学的及び物理的性質

名前と識別子

-

- Propanamide, N-(2-chlorophenyl)-3-(hydroxyamino)-3-imino-

- N-(2-Chlorophenyl)-2-(N'-hydroxycarbamimidoyl)acetamide

-

- インチ: 1S/C9H10ClN3O2/c10-6-3-1-2-4-7(6)12-9(14)5-8(11)13-15/h1-4,15H,5H2,(H2,11,13)(H,12,14)

- InChIKey: ISAQYFYVRMYXTH-UHFFFAOYSA-N

- SMILES: C(NC1=CC=CC=C1Cl)(=O)CC(NO)=N

N-(2-Chlorophenyl)-2-(N'-hydroxycarbamimidoyl)acetamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-05902-0.1g |

N-(2-chlorophenyl)-2-(N'-hydroxycarbamimidoyl)acetamide |

733794-85-9 | 95.0% | 0.1g |

$55.0 | 2025-02-21 | |

| Enamine | EN300-05902-0.25g |

N-(2-chlorophenyl)-2-(N'-hydroxycarbamimidoyl)acetamide |

733794-85-9 | 95.0% | 0.25g |

$79.0 | 2025-02-21 | |

| Enamine | EN300-05902-1.0g |

N-(2-chlorophenyl)-2-(N'-hydroxycarbamimidoyl)acetamide |

733794-85-9 | 95.0% | 1.0g |

$159.0 | 2025-02-21 | |

| Enamine | EN300-05902-2.5g |

N-(2-chlorophenyl)-2-(N'-hydroxycarbamimidoyl)acetamide |

733794-85-9 | 95.0% | 2.5g |

$314.0 | 2025-02-21 | |

| 1PlusChem | 1P00JAZJ-1g |

(3Z)-3-Amino-N-(2-chlorophenyl)-3-(hydroxyimino)propanamide |

733794-85-9 | 95% | 1g |

$245.00 | 2025-03-01 | |

| Enamine | EN300-05902-5g |

N-(2-chlorophenyl)-2-(N'-hydroxycarbamimidoyl)acetamide |

733794-85-9 | 95% | 5g |

$465.0 | 2023-10-28 | |

| 1PlusChem | 1P00JAZJ-100mg |

(3Z)-3-Amino-N-(2-chlorophenyl)-3-(hydroxyimino)propanamide |

733794-85-9 | 95% | 100mg |

$97.00 | 2025-03-16 | |

| 1PlusChem | 1P00JAZJ-5g |

(3Z)-3-Amino-N-(2-chlorophenyl)-3-(hydroxyimino)propanamide |

733794-85-9 | 95% | 5g |

$637.00 | 2024-04-21 | |

| 1PlusChem | 1P00JAZJ-50mg |

(3Z)-3-Amino-N-(2-chlorophenyl)-3-(hydroxyimino)propanamide |

733794-85-9 | 95% | 50mg |

$77.00 | 2025-03-16 | |

| A2B Chem LLC | AI99903-5g |

(3Z)-3-Amino-N-(2-chlorophenyl)-3-(hydroxyimino)propanamide |

733794-85-9 | 95% | 5g |

$525.00 | 2024-04-19 |

N-(2-Chlorophenyl)-2-(N'-hydroxycarbamimidoyl)acetamide 関連文献

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982

-

David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310

-

C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379

-

Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266

-

Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160

-

Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665

-

Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432

N-(2-Chlorophenyl)-2-(N'-hydroxycarbamimidoyl)acetamideに関する追加情報

Professional Introduction to N-(2-Chlorophenyl)-2-(N'-hydroxycarbamimidoyl)acetamide (CAS No. 733794-85-9)

N-(2-Chlorophenyl)-2-(N'-hydroxycarbamimidoyl)acetamide, identified by its CAS number 733794-85-9, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry. The unique structural features of this molecule, particularly the presence of a chlorophenyl group and a hydroxycarbamimidoyl moiety, contribute to its distinctive chemical properties and potential therapeutic applications.

The 2-chlorophenyl substituent is known for its ability to enhance the lipophilicity and metabolic stability of pharmaceutical compounds, which is a critical factor in drug design. This feature allows the molecule to interact effectively with biological targets, thereby increasing its efficacy. On the other hand, the hydroxycarbamimidoyl group introduces a polar functional moiety that can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound's binding affinity and selectivity.

In recent years, there has been a surge in research focused on developing novel compounds with enhanced biological activity and improved pharmacokinetic profiles. N-(2-Chlorophenyl)-2-(N'-hydroxycarbamimidoyl)acetamide has emerged as a promising candidate in this regard. Studies have demonstrated its potential in various therapeutic areas, including anti-inflammatory, anti-cancer, and anti-viral applications. The compound's ability to modulate key biological pathways makes it an attractive scaffold for further derivatization and optimization.

The synthesis of N-(2-Chlorophenyl)-2-(N'-hydroxycarbamimidoyl)acetamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the chlorophenyl group typically involves chlorination reactions, while the incorporation of the hydroxycarbamimidoyl moiety often necessitates the use of specialized carbodiimide precursors. These synthetic strategies highlight the compound's complexity and the expertise required to produce it in high purity.

The pharmacological properties of N-(2-Chlorophenyl)-2-(N'-hydroxycarbamimidoyl)acetamide have been extensively evaluated in preclinical studies. These investigations have revealed that the compound exhibits significant inhibitory activity against various enzymes and receptors involved in disease pathogenesis. For instance, preliminary data suggest that it may interfere with inflammatory signaling pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, the compound has shown promise in reducing tumor growth by targeting specific molecular pathways that promote cancer cell proliferation.

The structural versatility of N-(2-Chlorophenyl)-2-(N'-hydroxycarbamimidoyl)acetamide also makes it an excellent candidate for structure-activity relationship (SAR) studies. By systematically modifying different functional groups within the molecule, researchers can gain valuable insights into how structural changes influence biological activity. This approach has already led to the identification of several potent derivatives with improved pharmacokinetic properties and enhanced therapeutic efficacy.

In conclusion, N-(2-Chlorophenyl)-2-(N'-hydroxycarbamimidoyl)acetamide (CAS No. 733794-85-9)

733794-85-9 (N-(2-Chlorophenyl)-2-(N'-hydroxycarbamimidoyl)acetamide) Related Products

- 114365-07-0(4-(cyanomethyl)benzamide)

- 1361680-47-8(4-(2,5-Dichlorophenyl)-2,3-difluoropyridine)

- 891450-15-0({2-[(2-Ethyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid)

- 2167013-26-3(1-(tert-butylsulfamoyl)cyclobutane-1-carboxylic acid)

- 478030-80-7(N'-((1-[(4-CHLOROPHENYL)SULFONYL]-4-PIPERIDINYL)CARBONYL)BENZENECARBOHYDRAZIDE)

- 1326921-94-1(1-(4-{4-[6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-yl]piperazin-1-yl}phenyl)ethan-1-one)

- 1251552-81-4(N-(3-chlorophenyl)-2-{4-3-(3-methylphenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}acetamide)

- 2023433-79-4(5-(4-ethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde)

- 1806758-09-7(Methyl 2-(bromomethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-5-acetate)

- 851980-56-8(N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide)